
3,3'-(Benzylidenedithio)dipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(Benzylidenedithio)dipropanoic acid, also known as Dithiobisbenzoic acid (DTNB), is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DTNB is a versatile compound that has various applications in biochemistry, pharmacology, and analytical chemistry.
Wirkmechanismus
DTNB reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol. The reduction of the mixed disulfide intermediate results in the formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The mechanism of action of DTNB is based on the reaction of thiol groups with the disulfide bond of DTNB.
Biochemische Und Physiologische Effekte
DTNB is a non-toxic compound that has no known physiological effects. However, it can be used to detect thiol groups in proteins and peptides, which are important functional groups in many biological processes. The detection of thiol groups using DTNB can provide valuable information about the structure and function of proteins and peptides.
Vorteile Und Einschränkungen Für Laborexperimente
DTNB is a versatile compound that has many advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. DTNB is also highly specific for thiol groups and does not react with other functional groups. However, DTNB has some limitations in laboratory experiments. It is sensitive to pH and temperature changes, which can affect the accuracy of the Ellman's assay. DTNB is also sensitive to light and should be stored in a dark place.
Zukünftige Richtungen
DTNB has many potential future directions in scientific research. One potential direction is the development of new assays for the detection of thiol groups in proteins and peptides. Another potential direction is the use of DTNB in drug discovery and development. DTNB can be used to screen for compounds that interact with thiol groups in proteins and peptides, which can lead to the discovery of new drugs. DTNB can also be used to study the mechanism of action of existing drugs that interact with thiol groups. Overall, DTNB is a versatile compound that has many potential future directions in scientific research.
Synthesemethoden
DTNB can be synthesized by the reaction of benzyl chloride and sodium sulfide in the presence of sodium hydroxide. The reaction produces benzyl disulfide, which is then oxidized using hydrogen peroxide to form DTNB. The yield of DTNB can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DTNB is widely used in scientific research as a reagent for the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules, and their detection is essential for understanding the structure and function of proteins. DTNB reacts with thiol groups to form a yellow-colored product, which can be measured spectrophotometrically. This reaction is known as the Ellman's assay and is widely used in biochemistry and pharmacology.
Eigenschaften
CAS-Nummer |
1030-02-0 |
|---|---|
Produktname |
3,3'-(Benzylidenedithio)dipropanoic acid |
Molekularformel |
C13H16O4S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KSXRJLUOKLRLEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
Andere CAS-Nummern |
1030-02-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





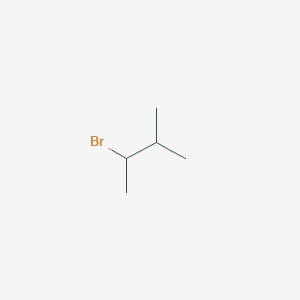
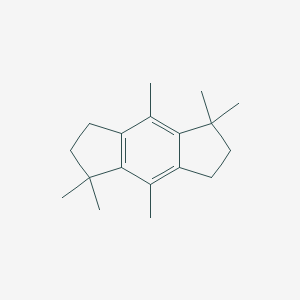
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)



![Benzo[pqr]picene](/img/structure/B93510.png)
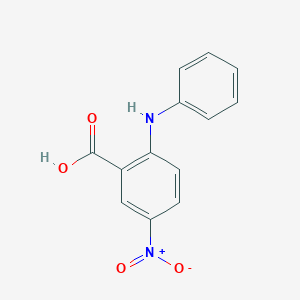
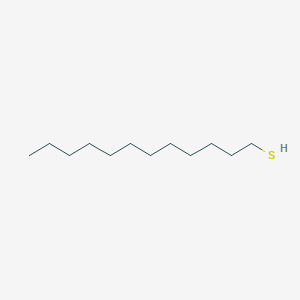
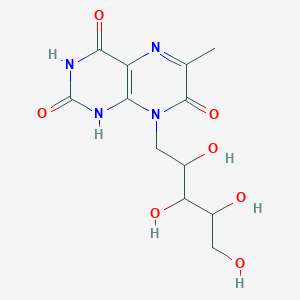
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
